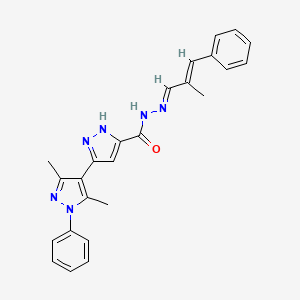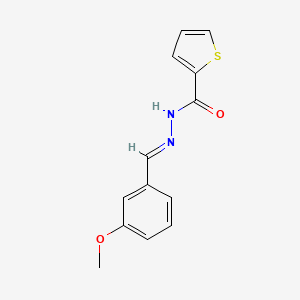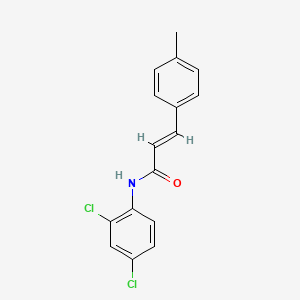
(E)-3',5'-Dimethyl-N'-((E)-2-methyl-3-phenylallylidene)-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3’,5’-Dimethyl-N’-((E)-2-methyl-3-phenylallylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of bipyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3’,5’-Dimethyl-N’-((E)-2-methyl-3-phenylallylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bipyrazole core, followed by the introduction of the dimethyl and phenylallylidene groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in sufficient quantities for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3’,5’-Dimethyl-N’-((E)-2-methyl-3-phenylallylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.
Applications De Recherche Scientifique
(E)-3’,5’-Dimethyl-N’-((E)-2-methyl-3-phenylallylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-3’,5’-Dimethyl-N’-((E)-2-methyl-3-phenylallylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-3’,5’-Dimethyl-N’-((E)-2-methyl-3-phenylallylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide include other bipyrazole derivatives with different substituents. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure.
Uniqueness
The uniqueness of (E)-3’,5’-Dimethyl-N’-((E)-2-methyl-3-phenylallylidene)-1’-phenyl-1H,1’H-3,4’-bipyrazole-5-carbohydrazide lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C25H24N6O |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24N6O/c1-17(14-20-10-6-4-7-11-20)16-26-29-25(32)23-15-22(27-28-23)24-18(2)30-31(19(24)3)21-12-8-5-9-13-21/h4-16H,1-3H3,(H,27,28)(H,29,32)/b17-14+,26-16+ |
Clé InChI |
JWGHSTVUZZKDNK-XKLXYYIZSA-N |
SMILES isomérique |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C(=C/C4=CC=CC=C4)/C |
SMILES canonique |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC(=CC4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-(2-Chlorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11679532.png)
![4-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11679534.png)
![N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11679535.png)
![5-({5-Bromo-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11679538.png)

![4-[(4-bromophenyl)carbonyl]-1-(2,4-dimethylbenzyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11679560.png)

![3-chloro-N-(4-ethoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]benzamide](/img/structure/B11679569.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11679575.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B11679586.png)
![ethyl 5-{[(3-chlorophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11679591.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11679593.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11679597.png)
![2-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11679602.png)
